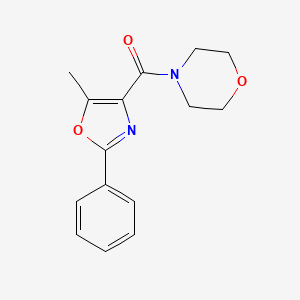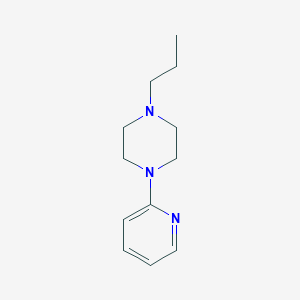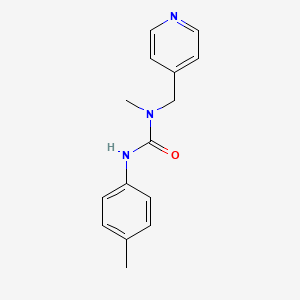
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone, also known as MPO, is a chemical compound with potential applications in scientific research. MPO is a small molecule inhibitor of the protein kinase C (PKC) family, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone is a small molecule inhibitor of the PKC family, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. PKC is activated by various stimuli such as growth factors, hormones, and neurotransmitters, and plays a key role in signal transduction pathways. (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone binds to the catalytic domain of PKC, which inhibits its activity and downstream signaling pathways.
Biochemical and physiological effects:
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone has been shown to have biochemical and physiological effects on cancer cells. It inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone in lab experiments is its specificity for PKC inhibition. (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone has been shown to selectively inhibit PKC activity without affecting other kinases. This makes it a useful tool for studying the role of PKC in cellular processes. However, one limitation of using (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone is its low solubility in aqueous solutions. This can make it difficult to administer to cells in culture or in vivo.
Direcciones Futuras
For the use of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone include its use in combination with other anticancer drugs, development of more potent and selective PKC inhibitors, and animal models of cancer and inflammation.
Métodos De Síntesis
The synthesis of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone has been reported in the literature by several research groups. The most common method involves the reaction of 4-morpholinylmethyl-2-phenyl-1,3-oxazole with methyl isocyanate in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone.
Aplicaciones Científicas De Investigación
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone has been shown to have potential applications in scientific research. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone has been reported to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Propiedades
IUPAC Name |
(5-methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-13(15(18)17-7-9-19-10-8-17)16-14(20-11)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSXTILBRBIOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Methyl(pyrazine-2-carbonyl)amino]acetic acid](/img/structure/B7468969.png)
![3-[(E)-2-[3-(difluoromethoxy)-4-methoxyphenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7468974.png)

![3-[1-(Furan-2-ylmethylamino)ethyl]phenol](/img/structure/B7468988.png)
![2-[(3-Fluorobenzoyl)-methylamino]acetic acid](/img/structure/B7468994.png)

![2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7469023.png)



![[4-(3-Methoxyphenyl)piperazin-1-yl]-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7469046.png)
![N-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B7469050.png)

